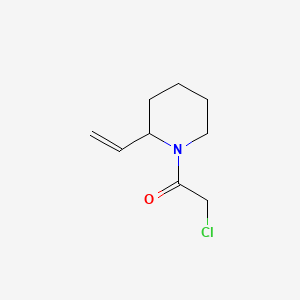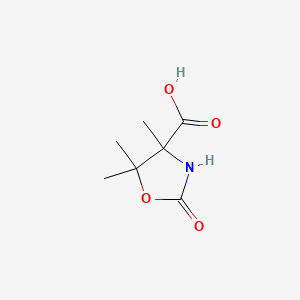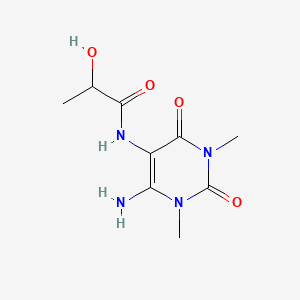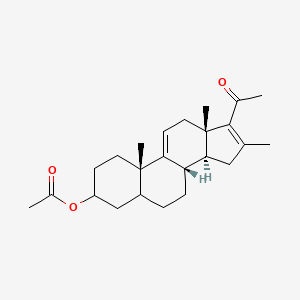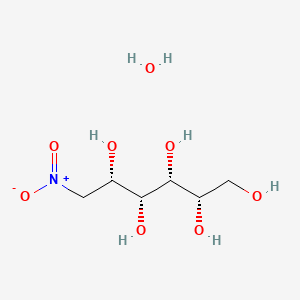![molecular formula C20H27NO2 B566453 (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol CAS No. 19741-51-6](/img/structure/B566453.png)
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is a diterpenoid alkaloid isolated from the plant genus Spiraea, specifically from Spiraea japonica. Diterpenoid alkaloids are known for their complex structures and diverse biological activities. This compound, along with its analogs, has garnered significant interest due to its potential pharmacological properties .
Preparation Methods
The synthesis of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves intricate organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for diterpenoid alkaloids include multi-step processes involving cyclization, oxidation, and functional group transformations. Industrial production methods would likely involve extraction from natural sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol, like other diterpenoid alkaloids, can undergo various chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Scientific Research Applications
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.
Biology: (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol’s biological activities, such as anti-inflammatory and antimicrobial effects, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including antiarrhythmic and antitumor activities, are being explored for drug development.
Mechanism of Action
The mechanism of action of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating ion channels, enzymes, and receptors involved in various physiological processes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is part of a larger family of diterpenoid alkaloids, which includes compounds like spiradine A, spirasine V, and thalicsessine. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which contribute to its distinct biological activities .
Properties
CAS No. |
19741-51-6 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.441 |
InChI |
InChI=1S/C20H27NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-16,22-23H,1,3-9H2,2H3/t11-,12-,13?,14-,15-,16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
YKBXNPOUSBTDDB-BUIFCTNNSA-N |
SMILES |
CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



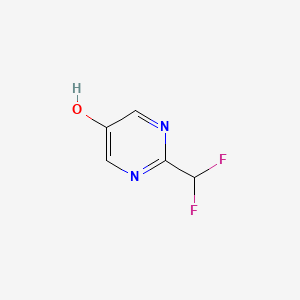
![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)
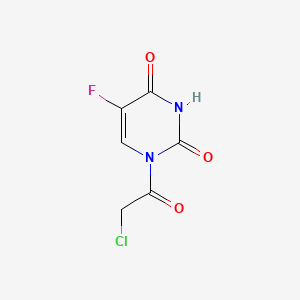
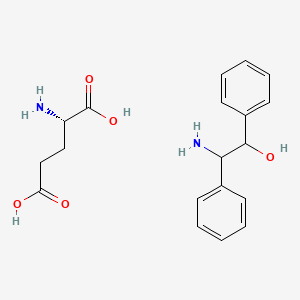

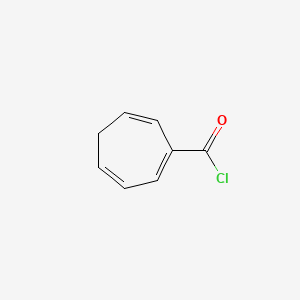
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)
